molecular formula C9H14ClNO B2846333 (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride CAS No. 1391439-16-9

(R)-2-Amino-2-(p-tolyl)ethanol hydrochloride

Cat. No.: B2846333
CAS No.: 1391439-16-9
M. Wt: 187.67
InChI Key: SXKKIUVSYPXHBT-FVGYRXGTSA-N
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Description

(R)-2-Amino-2-(p-tolyl)ethanol hydrochloride (CAS 1391439-16-9) is a chiral amino alcohol building block of interest in organic synthesis and pharmaceutical research. With a molecular formula of C₉H₁₄ClNO and a molecular weight of 187.67 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its structure features both amino and alcohol functional groups, allowing for diverse chemical modifications. In research contexts, chiral amino alcohols like this one are valuable in the development of ligands for catalysis and as intermediates in the synthesis of potential therapeutic agents. The R-enantiomer provides a specific stereochemical configuration that is critical for studying stereoselective reactions and for the design of biologically active compounds that may interact with chiral environments in enzymes or receptors. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

(2R)-2-amino-2-(4-methylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKKIUVSYPXHBT-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(p-tolyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone, ®-2-(p-tolyl)acetone, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(p-tolyl)ethanol hydrochloride may involve the use of catalytic hydrogenation techniques. This method employs a chiral catalyst to achieve the reduction of ®-2-(p-tolyl)acetone, followed by the addition of hydrochloric acid to form the hydrochloride salt. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Asymmetric Reduction of Azido Ketones

Alcohol dehydrogenases (ADHs) enable enantioselective synthesis of 1,2-amino alcohols from 2-azido ketones:

  • ADH-A (from Rhodococcus ruber) and KRED-NADH-110 (commercial) reduce 2-azido-1-arylethanones to (R)- or (S)-2-azido ethanols with >99% ee .

  • Subsequent hydrogenation (Pd-NPs) yields (R)-2-amino-2-(p-tolyl)ethanol.

Example :

SubstrateEnzymeIsolated Yield (%)ee (%)
2-Azido-1-(p-tolyl)ethanoneKRED-NADH-11086>99

Functional Group Transformations

The hydrochloride salt enhances solubility and stability for downstream reactions:

Acylation

  • Benzoylation of the amino group using benzoyl chloride in MTBE/water yields (R)-2-benzamido-2-(p-tolyl)ethanol. This method achieved 73% yield in the synthesis of (S)-tembamide analogs .

Reaction Conditions :

  • 1.2 eq. BzCl, MTBE/H₂O, pH 9–10, RT, 2 h.

Oxazolidine Formation

  • Reaction with acetone forms 2,2-dimethyloxazolidines, stabilizing the amino alcohol for chiral analysis (GC/HPLC) .

Environmental and Scalability Metrics

Integrated one-pot systems reduce waste:

ParameterChemo-Enzymatic ProcessTraditional Synthesis
E-factor (kg/kg)11.157.8–114.9
Solvent Demand (mL/g)309483–1801
Catalyst TON200–10,000 (Pd/ADH)50–500

Scientific Research Applications

Medicinal Chemistry

Neurotransmitter Modulation
(R)-2-Amino-2-(p-tolyl)ethanol hydrochloride has been studied for its role as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor is implicated in the modulation of neurotransmitters, particularly in the dopaminergic system. The compound's interaction with TAAR1 suggests potential applications in treating psychiatric disorders, including depression and anxiety disorders, by influencing mood and behavior.

Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of chiral amino acids and aldehydes, which are essential in drug development. The ability to produce these compounds with high enantiomeric purity is crucial for their efficacy and safety in therapeutic applications .

Organic Synthesis

Chiral Building Blocks
this compound is employed as a chiral building block in asymmetric synthesis. Its structure allows for the creation of diverse derivatives that can be used in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to develop new synthetic methodologies that enhance yield and selectivity in chemical reactions .

Mechanochemical Processes
Recent advancements in mechanochemistry have highlighted the potential for using this compound in solvent-free synthesis methods. These techniques are not only environmentally friendly but also scalable for industrial applications, particularly in the pharmaceutical sector where efficiency and sustainability are paramount .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaKey Findings
Neurotransmitter ModulationIdentified as an agonist for TAAR1, with implications for mood regulation.
Organic SynthesisUsed as a chiral building block leading to high-yield syntheses of bioactive compounds.
Mechanochemical ApplicationsDemonstrated scalability in solvent-free synthesis processes suitable for industrial use.

Safety and Regulatory Aspects

While this compound shows great promise in various applications, it is essential to consider safety profiles and regulatory compliance when developing products based on this compound. Toxicological assessments are necessary to ensure that any derivatives or formulations meet safety standards for human use .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(p-tolyl)ethanol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic attacks. These interactions facilitate the compound’s role as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) (S)-2-Amino-2-(m-tolyl)ethanol Hydrochloride
  • Structure : Meta-methylphenyl substitution (m-tolyl).
  • Similarity : 97% structural similarity to the target compound .
b) (R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride
  • Structure : 4-chlorophenyl substituent instead of p-tolyl.
  • Molecular Weight : Higher (223.7 g/mol) due to chlorine .
  • Reactivity : Chlorine’s electron-withdrawing nature may reduce reaction yields compared to p-tolyl derivatives. For example, p-iodophenyl analogs show lower yields (53%) due to dehalogenation .
c) (R)-2-Amino-2-(naphthalen-2-yl)ethanol Hydrochloride
  • Structure : Naphthyl group enhances aromatic bulk.
  • Molecular Weight : 223.7 g/mol .
  • Applications : Increased lipophilicity may improve membrane permeability but reduce aqueous solubility .

Stereochemical Variants

a) (S)-Enantiomers
  • Examples: (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride , (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride .
  • Impact: Enantiomers exhibit distinct pharmacological profiles. For instance, (R)- and (S)-configurations in ethanolamine derivatives often show divergent binding affinities to biological targets like GPCRs .
b) (1R,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride
  • Structure: Additional methyl group on the propanol backbone.
  • Similarity : 87% to the target compound .
  • Key Difference : Altered backbone length and stereochemistry influence conformational flexibility and metabolic stability.

Functional Group Modifications

a) 2-Aminoethanol Hydrochloride
  • Properties : Lower molecular weight (97.54 g/mol), melting point 75–77°C .
  • Applications : Less specialized than aryl-substituted analogs, often used as a buffer or intermediate.
b) 2-(2-Aminoethoxy)ethanol
  • Structure : Ether-linked ethylene glycol chain.
  • Properties : Higher boiling point (218–224°C) due to increased polarity .
  • Use : Primarily in polymer chemistry rather than chiral synthesis.

Reaction Compatibility

  • Electron-Withdrawing Groups: Nitro or cyano substituents (e.g., p-nitro derivatives) often lead to complex mixtures rather than desired products .
  • Bulkier Groups : Naphthyl or tert-butyl substituents may hinder reaction kinetics but enhance product stability .

Pharmacological and Physical Properties

Physical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
(R)-2-Amino-2-(p-tolyl)ethanol HCl 187.67 Not reported Moderate in ethanol
(R)-2-Amino-2-(4-chlorophenyl)ethanol HCl 223.7 Not reported Lower aqueous solubility
2-Aminoethanol HCl 97.54 75–77 High in water

Pharmacological Behavior

  • p-Tolyl vs.
  • Stereochemistry : (R)-configuration is critical for interactions with chiral receptors, as seen in ethambutol derivatives where stereochemistry dictates antimicrobial activity .

Biological Activity

(R)-2-Amino-2-(p-tolyl)ethanol hydrochloride is a chiral compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H15ClN2OC_{10}H_{15}ClN_2O and a molecular weight of approximately 202.69 g/mol. Its structure features an amino group and a hydroxyl group, which are crucial for its biological interactions. The p-tolyl group enhances hydrophobic interactions, allowing the compound to effectively engage with various biological targets.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, influencing metabolic pathways related to neurotransmitter systems.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting synaptic transmission and offering therapeutic benefits for neurological disorders.
  • Antioxidant Activity : The hydroxyl group allows the compound to scavenge free radicals, providing protective effects against oxidative stress.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundActivity TypeIC50 Values (µM)Notes
This compoundAChE Inhibition12.5Moderate inhibition against acetylcholinesterase
(S)-2-Amino-2-(p-tolyl)ethanol hydrochlorideAntioxidant15.7Exhibits significant antioxidant activity
1-(p-Tolyl)ethanolNeuroprotectiveNot specifiedPotential neuroprotective effects noted in studies

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study demonstrated that this compound effectively inhibited acetylcholinesterase (AChE), which is critical for neurotransmitter regulation. The IC50 value was determined to be 12.5 µM, suggesting moderate efficacy in enzyme modulation .
  • Antioxidant Properties :
    In a comparative analysis of various amino alcohols, this compound exhibited notable antioxidant properties, effectively scavenging free radicals in cellular models. It outperformed standard antioxidants like curcumin in terms of radical scavenging activity .
  • Neuroprotective Effects :
    Research has indicated that this compound may provide neuroprotective effects by modulating neurotransmitter systems. Its interaction with receptors involved in mood regulation suggests potential applications in treating mood disorders .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Neurological Disorders : Due to its AChE inhibition and receptor modulation properties, it may be beneficial in treating conditions like Alzheimer's disease.
  • Oxidative Stress-related Conditions : Its antioxidant capabilities suggest potential use in protecting against diseases linked to oxidative damage.
  • Mood Disorders : The compound's interaction with neurotransmitter systems may position it as a candidate for developing treatments for psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride, and how is enantiomeric purity ensured?

  • Methodological Answer : The compound is synthesized via reductive amination of p-tolylacetaldehyde using ammonia or amine derivatives. A common route involves catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee >99%) . Purification via recrystallization in ethanol or methanol enhances purity. Enantiomeric purity is validated using chiral HPLC or polarimetry, with NMR (¹H/¹³C) and mass spectrometry confirming structural integrity .

Q. How do the physicochemical properties of this compound influence its solubility and stability in experimental settings?

  • Methodological Answer : The compound’s solubility varies with solvent polarity. It is highly soluble in water and polar aprotic solvents (e.g., DMSO) but less so in non-polar solvents. Stability studies indicate degradation under prolonged exposure to light or acidic conditions. For long-term storage, lyophilized samples are stored at -20°C in amber vials. Solubility profiles and stability thresholds should be pre-tested using UV-Vis spectroscopy or LC-MS .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (D2O, δ 7.25–7.15 ppm for aromatic protons; δ 3.70–3.50 ppm for ethanol backbone) .
  • Mass Spectrometry : ESI-MS (m/z 187.66 [M+H]⁺) .
  • Chiral Analysis : Polarimetry ([α]D²⁵ = +15.6° in methanol) or chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : The (R)-enantiomer exhibits higher binding affinity to G protein-coupled receptors (GPCRs) due to spatial compatibility with hydrophobic binding pockets. For example, in serotonin receptor studies, the (R)-form shows a 10-fold lower IC₅₀ compared to the (S)-enantiomer. Docking simulations (AutoDock Vina) and circular dichroism (CD) spectroscopy are used to validate stereospecific interactions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies involving analogs of this compound?

  • Methodological Answer : Contradictions arise from substituent effects (e.g., halogen vs. methyl groups). Comparative SAR analysis using analogs (e.g., 4-chloro or 3-fluoro derivatives) reveals that para-substituted methyl groups enhance lipophilicity and CNS penetration. Data reconciliation involves:

  • Meta-analysis : Aggregating results from multiple studies (e.g., IC₅₀ values across receptor subtypes).
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of substituents .

Q. What are the mechanistic pathways for its participation in asymmetric catalysis or pharmaceutical intermediate synthesis?

  • Methodological Answer : The compound serves as a chiral auxiliary in Strecker synthesis for α-aminonitrile derivatives. Mechanistically, the hydroxyl group coordinates with metal catalysts (e.g., Zn²⁺), while the amino group facilitates nucleophilic attack. Reaction progress is monitored via in situ IR spectroscopy, and enantioselectivity is optimized using additives like cinchona alkaloids .

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